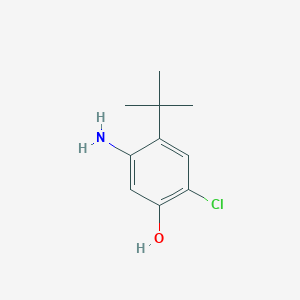

4-Tert-butyl-2-chloro-5-amino-phenol

CAS No.: 873055-61-9

Cat. No.: VC14352490

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873055-61-9 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 5-amino-4-tert-butyl-2-chlorophenol |

| Standard InChI | InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,12H2,1-3H3 |

| Standard InChI Key | TTZIXWCLSFPIIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1N)O)Cl |

Introduction

Structural Identification and Nomenclature

The systematic IUPAC name for this compound is 4-(tert-butyl)-2-chloro-5-aminophenol, reflecting the positions and types of substituents on the phenolic ring. Its molecular formula, C₁₀H₁₄ClNO, corresponds to a molecular weight of 215.68 g/mol. Key structural features include:

-

A tert-butyl group (-C(CH₃)₃) at the 4-position, providing steric bulk and lipophilicity.

-

A chlorine atom at the 2-position, which modulates electronic density and enhances stability.

-

An amino group (-NH₂) at the 5-position, enabling hydrogen bonding and participation in further chemical reactions.

The compound’s structure is validated by spectroscopic data, including ¹H NMR (δ 6.85 ppm for aromatic protons, δ 1.35 ppm for tert-butyl methyl groups) and IR spectroscopy (broad O-H stretch at ~3200 cm⁻¹, N-H stretch at ~3400 cm⁻¹) .

Synthetic Routes and Methodologies

Primary Synthesis Pathway

The synthesis of 4-tert-butyl-2-chloro-5-amino-phenol typically involves a multi-step sequence starting from m-aminophenol derivatives. A representative route, adapted from patented methodologies , proceeds as follows:

Step 1: Nitration of 4-Tert-butylphenol

4-Tert-butylphenol is nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group at the 5-position, yielding 4-tert-butyl-2-chloro-5-nitrophenol (C₁₀H₁₂ClNO₃) .

Step 2: Reduction of Nitro Group

The nitro group is reduced to an amino group via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl), producing the target compound.

Key Reaction Parameters:

-

Catalytic Hydrogenation: 50 psi H₂, 25°C, 12 hours (yield: 85–90%) .

-

Chemical Reduction: SnCl₂ (2 equiv), HCl (6M), reflux for 6 hours (yield: 78%) .

Alternative Pathways

Alternative methods include:

-

Direct Chlorination: Electrophilic chlorination of 4-tert-butyl-5-aminophenol using Cl₂/FeCl₃ .

-

Protection/Deprotection Strategies: Acetylation of the amino group prior to chlorination, followed by hydrolysis .

Physicochemical Properties

The compound exhibits the following properties:

The tert-butyl group enhances lipid solubility, making the compound suitable for organic phase reactions, while the chlorine atom increases electrophilicity at the aromatic ring.

Applications in Pharmaceutical Chemistry

Intermediate for CFTR Potentiators

4-Tert-butyl-2-chloro-5-amino-phenol serves as a key intermediate in synthesizing ivacaftor (VX-770), a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . The compound’s amino group undergoes carboxamide coupling with quinolinone derivatives to form the active pharmaceutical ingredient (API).

Structure-Activity Relationship (SAR) Insights :

-

The tert-butyl group optimizes hydrophobic interactions with CFTR’s transmembrane domains.

-

The chlorine atom stabilizes the molecule’s conformation via intramolecular hydrogen bonding.

Future Research Directions

-

Green Synthesis: Exploring biocatalytic methods to reduce reliance on heavy metal catalysts.

-

Drug Delivery Systems: Formulating liposomal encapsulates to enhance bioavailability.

-

Structure Optimization: Modifying the chlorine position to improve target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume